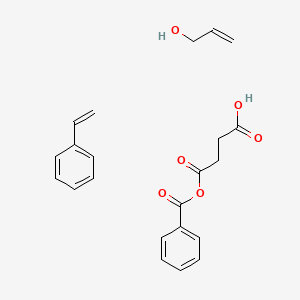![molecular formula C10H18NO+ B13773636 3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane](/img/structure/B13773636.png)
3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane is a bicyclic compound with a unique structure that includes a quaternary ammonium group. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane typically involves the reaction of a bicyclic ketone with a methylating agent. One common method includes the use of methyl iodide in the presence of a base to introduce the dimethyl groups. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact. The use of catalysts and advanced purification techniques are common to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using palladium catalysts, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where halides can be replaced by other nucleophiles under mild conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group plays a crucial role in binding to negatively charged sites on proteins, influencing their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Dimethyl-7-oxo-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
- 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
- 3,9,9-Trimethyl-4-oxo-3-aza-9-azoniabicyclo[4.2.1]nonane iodide
Uniqueness
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane stands out due to its specific structural features, including the quaternary ammonium group and the bicyclic framework. These characteristics confer unique reactivity and stability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H18NO+ |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
(1R,5S)-3,3-dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C10H18NO/c1-11(2)6-8-4-3-5-9(7-11)10(8)12/h8-9H,3-7H2,1-2H3/q+1/t8-,9+ |
InChI-Schlüssel |
IWPBJJZMIYNCCR-DTORHVGOSA-N |
Isomerische SMILES |
C[N+]1(C[C@H]2CCC[C@@H](C1)C2=O)C |
Kanonische SMILES |
C[N+]1(CC2CCCC(C1)C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


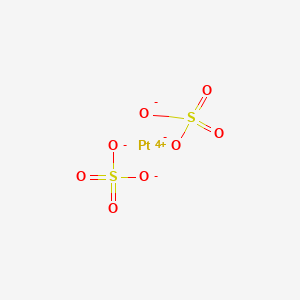

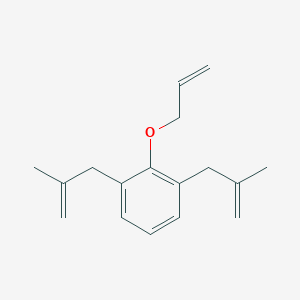
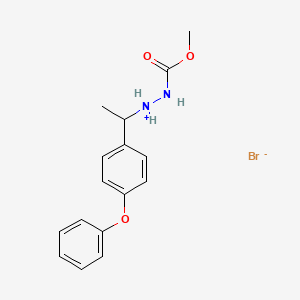
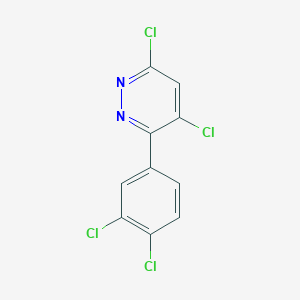
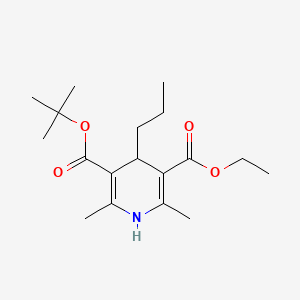
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)

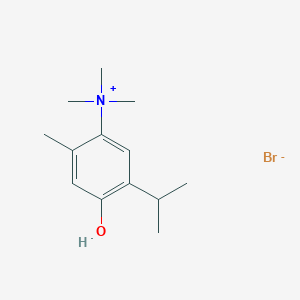
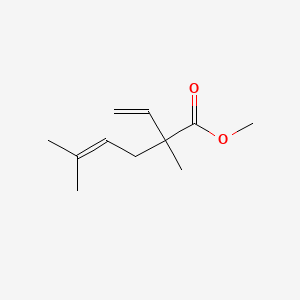
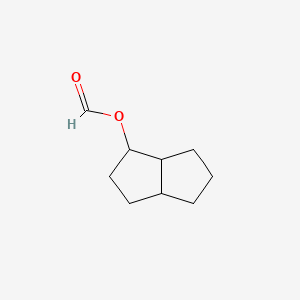
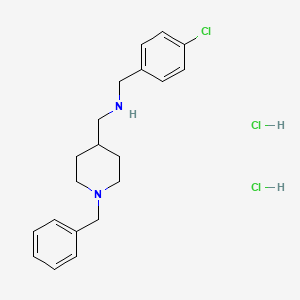
![[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)
